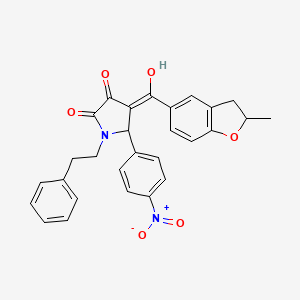![molecular formula C24H25N3O4S B11133935 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11133935.png)
2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that features a tetrahydroquinoline sulfonyl group, a phenoxy group, and a pyridinylmethyl group
Preparation Methods
The synthesis of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps:
Synthesis of Tetrahydroquinoline Derivative: The starting material, 2-methyl-1,2,3,4-tetrahydroquinoline, can be synthesized by the hydrogenation of quinaldine.
Sulfonylation: The tetrahydroquinoline derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Phenoxy Group Introduction: The sulfonylated tetrahydroquinoline is reacted with a phenol derivative to introduce the phenoxy group.
Acetamide Formation: Finally, the compound is reacted with a pyridinylmethylamine under appropriate conditions to form the acetamide linkage.
Chemical Reactions Analysis
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The phenoxy and pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with enzyme active sites, while the sulfonyl and phenoxy groups can enhance binding affinity and specificity. The pyridinylmethyl group may facilitate interactions with nucleic acids or proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE include:
2-Methyl-1,2,3,4-tetrahydroquinoline: A simpler derivative with similar core structure but lacking the sulfonyl and phenoxy groups.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a different substitution pattern on the quinoline ring.
6-Methyl-1,2,3,4-tetrahydroquinoline: A methyl-substituted derivative with different chemical properties and applications.
The uniqueness of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE lies in its combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C24H25N3O4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C24H25N3O4S/c1-18-15-21(32(29,30)27-14-4-6-20-5-2-3-7-22(20)27)8-9-23(18)31-17-24(28)26-16-19-10-12-25-13-11-19/h2-3,5,7-13,15H,4,6,14,16-17H2,1H3,(H,26,28) |
InChI Key |
YTHOGJGVZHFQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11133852.png)
![1-(3,4-Dichlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133856.png)
![5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133858.png)
![N-ethyl{2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo(1,6-dihydropyridino[1,2-a]p yridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B11133861.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11133863.png)
![(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B11133865.png)
![4-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11133886.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11133897.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133901.png)
![2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11133905.png)
![4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11133912.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11133927.png)
![N-cyclohexyl-1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11133941.png)
